

Technical Guide: Physicochemical Properties of 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid

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Compound of Interest

Compound Name: 1-(2-fluorophenyl)cyclopentane-1-carboxylic Acid

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Introduction

1-(2-fluorophenyl)cyclopentane-1-carboxylic acid is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its structural features, comprising a cyclopentane ring, a carboxylic acid group, and a fluorophenyl moiety, make it a valuable building block for the synthesis of more complex molecules. Understanding its physicochemical properties is crucial for its effective utilization in research and development, particularly in areas such as analog synthesis, formulation development, and preliminary assessment of its drug-like properties. This technical guide provides a summary of the known physicochemical data for this compound, outlines general experimental protocols for their determination, and presents a logical workflow for its synthesis.

Physicochemical Properties

The following table summarizes the available quantitative data for **1-(2-fluorophenyl)cyclopentane-1-carboxylic acid**. It is important to note that some of these values are predicted and have not been experimentally verified.

Property	Value	Source
Molecular Formula	$C_{12}H_{13}FO_2$	PubChem[1]
Molecular Weight	208.23 g/mol	PubChem[1]
Boiling Point	340.9 °C at 760 mmHg	CROCHEM
Predicted LogP	2.9	PubChem[1][2]
Melting Point	Not available	
Solubility	Not available	
pKa	Not available	

While specific experimental solubility data for **1-(2-fluorophenyl)cyclopentane-1-carboxylic acid** is not available, the parent compound, cyclopentanecarboxylic acid, is reported to be moderately soluble in water and readily soluble in organic solvents.[3] The presence of the lipophilic fluorophenyl group in the target molecule would likely decrease its aqueous solubility and further enhance its solubility in organic solvents.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **1-(2-fluorophenyl)cyclopentane-1-carboxylic acid** are not publicly available. However, the following are generalized, standard laboratory procedures that can be employed for this purpose.

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus. A small, powdered sample of the crystalline material is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range at which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.

Determination of Solubility

The solubility of the compound in various solvents (e.g., water, ethanol, acetone, dichloromethane) can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered to remove the undissolved solid, and the concentration of the compound in the filtrate is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of the Acid Dissociation Constant (pKa)

The pKa of the carboxylic acid can be determined by potentiometric titration. A solution of the compound with a known concentration is prepared in a suitable solvent (typically a water-alcohol mixture for compounds with low water solubility). A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution of the acid. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa is the pH at which half of the acid has been neutralized by the base, which corresponds to the midpoint of the titration curve.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its experimental determination. A solution of the compound is prepared in one of the two immiscible solvents (n-octanol and water). This solution is then mixed with the other solvent in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two phases. After the layers have separated, the concentration of the compound in each phase is determined analytically. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis Workflow

While a specific, detailed synthesis protocol for **1-(2-fluorophenyl)cyclopentane-1-carboxylic acid** is not readily available in the literature, a logical synthetic route can be proposed based on established organic chemistry principles for the formation of similar cyclopentane derivatives. The following diagram illustrates a potential synthetic workflow.



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A potential synthetic route for **1-(2-fluorophenyl)cyclopentane-1-carboxylic acid**.

This proposed synthesis begins with the deprotonation of 2-fluorophenylacetonitrile using a strong base, followed by a nucleophilic substitution reaction with 1,4-dibromobutane to form the cyclopentane ring and the nitrile intermediate. The final step involves the hydrolysis of the nitrile group to the carboxylic acid under either acidic or basic conditions.

Conclusion

This technical guide has summarized the currently available physicochemical data for **1-(2-fluorophenyl)cyclopentane-1-carboxylic acid**, provided generalized experimental protocols for the determination of its key properties, and outlined a plausible synthetic workflow. While some experimental values are yet to be reported in the literature, the information provided herein serves as a valuable resource for researchers and scientists working with this compound. Further experimental characterization is encouraged to provide a more complete understanding of its physicochemical profile.

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References

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